An In-depth Technical Guide to the Chemical Properties of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
An In-depth Technical Guide to the Chemical Properties of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a highly functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The presence of a nitro group, a bromo substituent, and an ethyl acetate moiety on the pyrazole core of the title compound offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel bioactive molecules.[5][6] This technical guide provides a comprehensive overview of the chemical properties of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, including a plausible synthetic route, predicted physicochemical and spectroscopic data, and a discussion of its chemical reactivity and potential applications. Given the limited direct literature on this specific molecule, this guide has been constructed by drawing parallels with closely related and well-characterized pyrazole derivatives.
Proposed Synthesis
A plausible synthetic pathway for ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can be envisioned through a multi-step sequence involving the formation of the pyrazole core, followed by sequential functionalization.
Caption: Proposed synthetic pathway for ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 5-methyl-1H-pyrazol-3(2H)-one. This foundational step involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with hydrazine.[7]
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To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.
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The reaction mixture is then typically refluxed for several hours to ensure complete cyclization.
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Upon cooling, the product, 5-methyl-1H-pyrazol-3(2H)-one, often precipitates and can be collected by filtration.
Step 2: Synthesis of 5-methyl-3-nitro-1H-pyrazole. The nitration of the pyrazole ring is a key step. Pyrazoles can be nitrated using standard nitrating agents.[8][9]
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The 5-methyl-1H-pyrazol-3(2H)-one (1.0 eq) is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).
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The reaction mixture is stirred for a specified period, allowing for the electrophilic substitution to occur, primarily at the C3-position due to the directing effects of the existing substituents.
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The reaction is then quenched by pouring it onto ice, and the precipitated 5-methyl-3-nitro-1H-pyrazole is collected.
Step 3: Synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole. Bromination of the activated pyrazole ring can be achieved using various brominating agents.[10][11]
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To a solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq) in a solvent like acetic acid or a chlorinated solvent, a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise.
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The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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The product, 4-bromo-5-methyl-3-nitro-1H-pyrazole, is then isolated by extraction and purified by crystallization or column chromatography.
Step 4: Synthesis of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. The final step is the N-alkylation of the pyrazole ring with ethyl bromoacetate. The regioselectivity of this reaction can be influenced by the reaction conditions and the substituents on the pyrazole ring.[12][13][14]
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A mixture of 4-bromo-5-methyl-3-nitro-1H-pyrazole (1.0 eq), ethyl bromoacetate (1.1 eq), and a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF is heated to reflux.
-
The reaction progress is monitored by TLC.
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After completion, the reaction mixture is filtered, the solvent is evaporated, and the crude product is purified by column chromatography to yield ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₀BrN₃O₄ | Based on the structure. |
| Molecular Weight | 292.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar substituted pyrazoles are solids at room temperature.[17] |
| Melting Point | 100-120 °C | The presence of polar functional groups and the bromine atom would likely result in a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents, and likely insoluble in water. | The ethyl ester group provides some lipophilicity, but the nitro group and pyrazole core are polar. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ 1.2-1.4 (t, 3H, -CH₂CH₃ ), δ 2.3-2.5 (s, 3H, pyrazole-CH₃ ), δ 4.2-4.4 (q, 2H, -CH₂ CH₃), δ 5.0-5.2 (s, 2H, N-CH₂ -COO) | The chemical shifts are estimated based on the electronic environment of the protons. The singlet for the N-CH₂ group is characteristic of the acetate side chain. |
| ¹³C NMR | δ 13-15 (-CH₂CH₃ ), δ 15-17 (pyrazole-CH₃ ), δ 61-63 (-CH₂ CH₃), δ 50-52 (N-CH₂ -COO), δ 100-105 (C4-Br), δ 140-145 (C5-CH₃), δ 150-155 (C3-NO₂), δ 165-170 (C =O) | The chemical shifts of the pyrazole carbons are influenced by the electron-withdrawing nitro group and the bromine atom. |
| IR (cm⁻¹) | ~2900-3000 (C-H stretch), ~1740-1760 (C=O stretch, ester), ~1520-1560 and ~1340-1380 (N-O stretch, nitro), ~1400-1600 (C=N and C=C stretch, pyrazole ring) | These are characteristic absorption bands for the respective functional groups. |
| Mass Spec. (EI) | M⁺ and [M+2]⁺ peaks in a ~1:1 ratio, characteristic of a bromine-containing compound. Fragmentation may involve loss of the ethyl acetate side chain. | The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum. |
Chemical Reactivity
The chemical reactivity of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is governed by the interplay of its various functional groups.
Caption: Key reactive sites and potential transformations of the title compound.
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Reactivity of the Bromo Group: The bromine atom at the C4 position is a versatile handle for further functionalization. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.[18][19] This is a crucial feature for generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Reactivity of the Nitro Group: The nitro group is a strong electron-withdrawing group and significantly influences the electronics of the pyrazole ring. A key transformation of the nitro group is its reduction to an amino group.[20] This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino group can then be further derivatized, for instance, through acylation or diazotization reactions.
-
Reactivity of the Ethyl Acetate Side Chain: The ethyl ester moiety can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation can be important for modulating the pharmacokinetic properties of a potential drug candidate, such as its solubility and ability to interact with biological targets.
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Reactivity of the Pyrazole Ring: The pyrazole ring in this compound is relatively electron-deficient due to the presence of the nitro group. This deactivation makes further electrophilic aromatic substitution on the ring challenging.[1] Conversely, the ring may be susceptible to nucleophilic attack under certain conditions.
Potential Applications in Drug Discovery
The structural motifs present in ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate suggest its potential as a valuable intermediate in drug discovery programs.
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Scaffold for Library Synthesis: The presence of multiple, orthogonally reactive functional groups makes this compound an excellent scaffold for the combinatorial synthesis of diverse compound libraries. The bromo group allows for diversification at the C4 position, while the nitro group can be converted to an amine for further modifications at the C3 position.
-
Bioisosteric Replacement: The pyrazole ring is a well-known bioisostere for other aromatic and heterocyclic systems. The functional handles on this molecule allow for its incorporation into larger structures as a replacement for other core motifs.
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Development of Novel Therapeutics: Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound could serve as a starting point for the development of new therapeutic agents targeting a variety of diseases, including cancer, inflammation, and infectious diseases.[1][2] The nitro group itself is a feature of some existing drugs.[6]
Conclusion
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a promising, albeit not extensively studied, chemical entity with significant potential in synthetic and medicinal chemistry. This technical guide, based on established chemical principles and data from analogous compounds, provides a framework for its synthesis, characterization, and further chemical exploration. The versatile reactivity of its functional groups opens up numerous avenues for the creation of novel molecular architectures with potential therapeutic applications. As research in the field of heterocyclic chemistry continues to advance, the utility of such highly functionalized building blocks will undoubtedly become even more apparent.
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